molecular formula C14H29NO4S2 B14699345 S-2-(((5-Cycloheptyloxy)pentyl)amino)ethyl thiosulfate CAS No. 21224-45-3

S-2-(((5-Cycloheptyloxy)pentyl)amino)ethyl thiosulfate

Cat. No.: B14699345
CAS No.: 21224-45-3
M. Wt: 339.5 g/mol
InChI Key: WSQGOWIPESTIOY-UHFFFAOYSA-N
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Description

S-2-(((5-Cycloheptyloxy)pentyl)amino)ethyl thiosulfate: is a complex organic compound with the molecular formula C14H29NO4S2. It is characterized by the presence of a thiosulfate group, which is known for its reactivity and versatility in various chemical reactions .

Preparation Methods

The synthesis of S-2-(((5-Cycloheptyloxy)pentyl)amino)ethyl thiosulfate typically involves multiple stepsThe reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .

Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistency and efficiency. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product .

Chemical Reactions Analysis

S-2-(((5-Cycloheptyloxy)pentyl)amino)ethyl thiosulfate undergoes various types of chemical reactions, including:

    Oxidation: The thiosulfate group can be oxidized to form sulfonates or sulfates under specific conditions.

    Reduction: Reduction reactions can convert the thiosulfate group into thiols or other sulfur-containing compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosulfate group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

S-2-(((5-Cycloheptyloxy)pentyl)amino)ethyl thiosulfate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of S-2-(((5-Cycloheptyloxy)pentyl)amino)ethyl thiosulfate involves its interaction with various molecular targets. The thiosulfate group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can lead to the modification of proteins, enzymes, and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

S-2-(((5-Cycloheptyloxy)pentyl)amino)ethyl thiosulfate can be compared with other similar compounds, such as:

Properties

CAS No.

21224-45-3

Molecular Formula

C14H29NO4S2

Molecular Weight

339.5 g/mol

IUPAC Name

5-(2-sulfosulfanylethylamino)pentoxycycloheptane

InChI

InChI=1S/C14H29NO4S2/c16-21(17,18)20-13-11-15-10-6-3-7-12-19-14-8-4-1-2-5-9-14/h14-15H,1-13H2,(H,16,17,18)

InChI Key

WSQGOWIPESTIOY-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)OCCCCCNCCSS(=O)(=O)O

Origin of Product

United States

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